2,5-Dibromo-4-methylaniline
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Overview
Description
2,5-Dibromo-4-methylaniline is an organic compound with the molecular formula C7H7Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Coupling: Complex organic molecules with extended carbon chains.
Oxidation: Products with higher oxidation states, such as nitro compounds.
Scientific Research Applications
2,5-Dibromo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylaniline depends on the specific application. In enzyme inhibition studies, it interacts with the active site of the enzyme, blocking its activity. In coupling reactions, it forms intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar structure but with bromine atoms at the 2nd and 6th positions.
4-Bromo-2-methylaniline: Only one bromine atom at the 4th position.
2,5-Dichloro-4-methylaniline: Chlorine atoms instead of bromine.
Uniqueness
2,5-Dibromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,5-dibromo-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCBGDVYZBLGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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